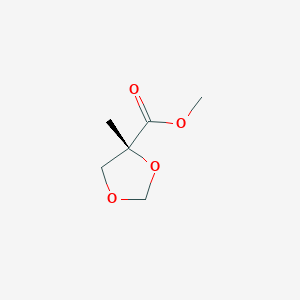
Triethylammonium sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium sulfite is a chemical compound that belongs to the class of protic ionic liquids. These compounds are known for their ability to conduct protons, making them valuable in various electrochemical applications. This compound is formed by the reaction of sulfurous acid with triethylamine, resulting in a compound that has unique properties and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylammonium sulfite can be synthesized through a straightforward acid-base reaction. The reaction involves the transfer of a proton from sulfurous acid to triethylamine. The general reaction is as follows:
H2SO3+(C2H5)3N→(C2H5)3NH2SO3
Industrial Production Methods
In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring. The resulting product is then purified through various techniques such as crystallization or distillation to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Triethylammonium sulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triethylammonium sulfate.
Reduction: It can be reduced to form sulfur dioxide and triethylamine.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Triethylammonium sulfate.
Reduction: Sulfur dioxide and triethylamine.
Substitution: Depending on the substituent, various triethylammonium salts can be formed.
Aplicaciones Científicas De Investigación
Triethylammonium sulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an electrolyte in electrochemical cells.
Mecanismo De Acción
The mechanism by which triethylammonium sulfite exerts its effects is primarily through its ability to conduct protons. This property makes it valuable in electrochemical applications where proton conduction is essential. The molecular targets and pathways involved include the facilitation of proton transfer in fuel cells and other electrochemical devices.
Comparación Con Compuestos Similares
Similar Compounds
- Triethylammonium sulfate
- Triethylammonium hydrogen sulfate
- Tetraethylammonium chloride
Comparison
Triethylammonium sulfite is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This versatility sets it apart from similar compounds such as triethylammonium sulfate, which primarily acts as an oxidizing agent. Additionally, this compound’s proton-conducting properties make it particularly valuable in electrochemical applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H32N2O3S |
|---|---|
Peso molecular |
284.46 g/mol |
Nombre IUPAC |
triethylazanium;sulfite |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
Clave InChI |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



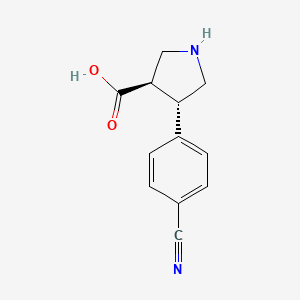

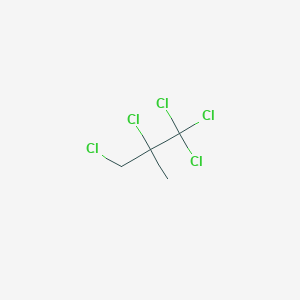
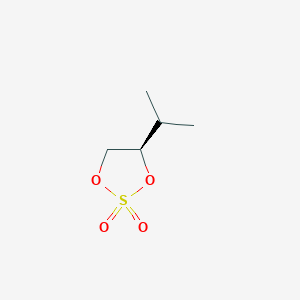
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
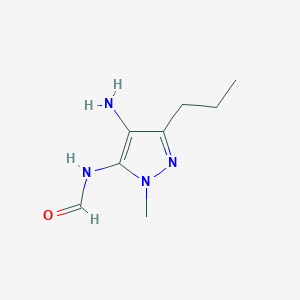
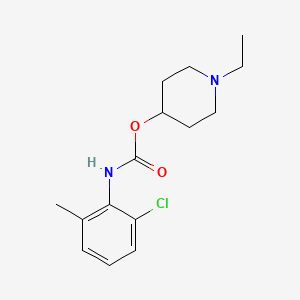
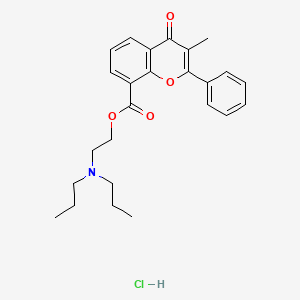
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
